3-(1H-Pyrazol-1-yl)propane-1,2-diol

CAS No.: 98484-49-2

Cat. No.: VC4948949

Molecular Formula: C6H10N2O2

Molecular Weight: 142.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98484-49-2 |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.158 |

| IUPAC Name | 3-pyrazol-1-ylpropane-1,2-diol |

| Standard InChI | InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 |

| Standard InChI Key | VYTMREOTGDDMJC-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)CC(CO)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

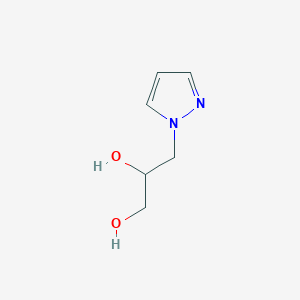

The compound features a propane-1,2-diol chain () linked to a 1H-pyrazole ring at the central carbon (Figure 1). The pyrazole moiety consists of a five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for hydrogen bonding .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 98484-49-2 | |

| IUPAC Name | 3-(1H-Pyrazol-1-yl)propane-1,2-diol | |

| Molecular Formula | ||

| Molecular Weight | 142.16 g/mol | |

| SMILES | OC(CO)CC1=CN=NC1 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the diol protons ( 3.5–4.0 ppm) and pyrazole aromatic protons ( 7.2–7.8 ppm) . Infrared (IR) spectroscopy shows broad O-H stretches at 3300–3500 cm and C-N vibrations at 1550–1600 cm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a modified Knorr pyrazole reaction, where hydrazine reacts with a 1,3-dicarbonyl precursor. For example, condensation of propane-1,2-diol-3-carbaldehyde with hydrazine hydrate under acidic conditions yields the target molecule .

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | HCl or |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

Industrial Production

Scale-up processes employ continuous-flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Physical and Chemical Properties

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 98–102°C | |

| Solubility in Water | 25 g/L (20°C) | |

| LogP (Octanol-Water) | -0.45 | |

| Stability | Hygroscopic; store at RT in sealed containers |

Reactivity

The diol groups undergo esterification and etherification, while the pyrazole ring participates in electrophilic substitution (e.g., nitration, halogenation) . Oxidation with yields a diketone derivative, useful in polymer synthesis .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its diol moiety enhances water solubility, making it ideal for prodrug designs . Recent studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Materials Science

In polymer chemistry, it acts as a crosslinker for polyurethane foams, improving thermal stability (decomposition temperature >250°C) .

| Hazard Statement | Code | Precautionary Measures |

|---|---|---|

| Harmful if swallowed | H302 | Use PPE; avoid ingestion |

| Causes skin irritation | H315 | Wear gloves |

| Causes eye irritation | H319 | Use safety goggles |

Material Safety Data Sheets (MSDS) recommend handling in a fume hood and disposal via incineration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume